

Application Notes and Protocols for Intraperitoneal Injection of MCC950 in Mice

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Compound of Interest		
Compound Name:	MCC950 sodium	
Cat. No.:	B606777	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (IP) injection of MCC950, a potent and specific inhibitor of the NLRP3 inflammasome, in mouse models of inflammatory diseases.

Introduction to MCC950

MCC950 is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, a key component of the innate immune system.[1] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of proinflammatory cytokines IL-1β and IL-18.[2][3] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions. MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1.[1] This specificity makes MCC950 a valuable tool for studying the role of the NLRP3 inflammasome in disease and a potential therapeutic agent.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a two-step process:

 Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines.[3][4][5]



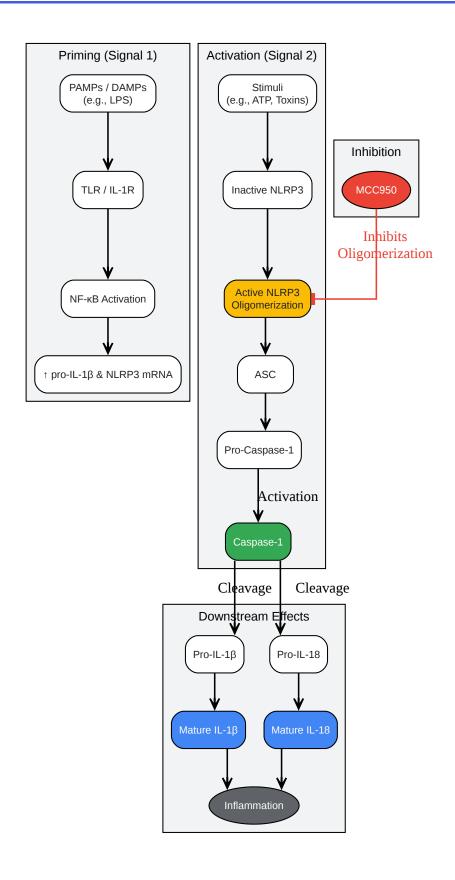




Activation (Signal 2): A second stimulus, such as ATP, crystalline substances, or toxins, leads
to the assembly of the NLRP3 inflammasome complex.[3][4] This complex consists of
NLRP3, the adaptor protein ASC, and pro-caspase-1.[5]

Assembled NLRP3 activates pro-caspase-1 into its active form, caspase-1. Caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, driving the inflammatory response.[2][3] MCC950 intervenes in the activation step, preventing the conformational change in NLRP3 required for inflammasome assembly.[1]





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NLRP3 Inflammasome Signaling Pathway and MCC950 Inhibition.



Quantitative Data Summary

The following tables summarize the dosages, vehicles, and administration frequencies of MCC950 used in various mouse models as reported in the literature.

Parameter	Details	Reference
Dosage Range	10 - 50 mg/kg	[6][7][8][9]
Vehicle	Phosphate-buffered saline (PBS)	[6][7][9][10][11][12]
Route of Administration	Intraperitoneal (IP) injection	[6][7][8][9][10][11][12][13][14] [15][16]
Injection Volume	0.2 - 0.4 mL/kg	[6][10][13]



Mouse Model	MCC950 Dosage	Administration Frequency	Key Findings	Reference
Experimental Autoimmune Encephalomyeliti s (EAE)	10 mg/kg	Daily or every 2 days	Attenuated disease severity and neurological impairment.	[15][17]
Isoflurane- induced Cognitive Impairment	10 mg/kg	Single dose 30 min before isoflurane	Ameliorated cognitive impairment and reduced neuroinflammatio n.	[6][10]
Spinal Cord Injury (SCI)	10 or 50 mg/kg	1 and 3 hours post-SCI	Improved motor function and reduced inflammation.	[9]
Diabetic Encephalopathy (db/db mice)	10 mg/kg	Daily for 12 weeks	Ameliorated anxiety-like behaviors and cognitive disorders.	[12]
Form-Deprivation Myopia	10 mg/kg	Not specified	Inhibited the progression of myopia.	[13][16]
Lipopolysacchari de (LPS)- induced Lung Inflammation	50 mg/kg	Not specified	Suppressed neutrophil and macrophage accumulation in the lungs.	[8]
Aortic Aneurysms and Dissections	Not specified	Daily	Prevented aortic aneurysm and dissection formation.	[11]



Cholestatic Liver Injury	Not specified	Not specified	Alleviated liver injury and fibrosis.	
Acute Pancreatitis	5 mg/mL solution	Single dose at the time of induction	Reduced inflammatory response and delayed pancreatitis progression.	[14][18]

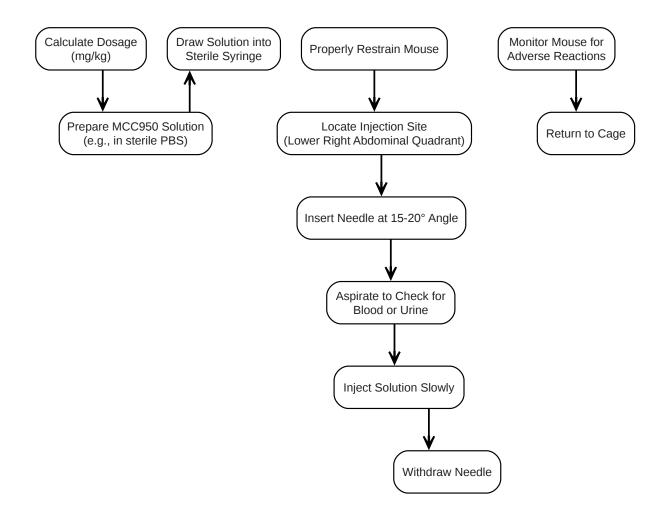
Experimental ProtocolsPreparation of MCC950 for Injection

- Reconstitution: MCC950 is typically supplied as a powder. Reconstitute the powder in a sterile vehicle. Phosphate-buffered saline (PBS) is the most commonly used vehicle.[6][7][9]
 [10][11][12]
- Concentration: The final concentration of the MCC950 solution will depend on the desired dosage and the injection volume. For a 10 mg/kg dose in a 25g mouse with an injection volume of 0.2 mL, the required concentration would be 1.25 mg/mL. Some studies have used concentrations up to 5 mg/mL or even 50 mg/mL.[7][9][13][14][16]
- Solubilization: Ensure MCC950 is fully dissolved in the vehicle. Gentle warming or vortexing may be required.
- Sterility: All preparation steps should be performed under sterile conditions to prevent contamination. Filter the final solution through a 0.22 μm sterile filter.

Intraperitoneal Injection Procedure in Mice

The following workflow outlines the key steps for performing an intraperitoneal injection of MCC950 in mice.





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